6-tert-Butyl-5-nitropiperidin-2-one

Medicinal chemistry Fragment-based drug design Physicochemical profiling

Researchers require rigid, balanced-polarity lactams for fragment screening or library synthesis-but generic piperidinones lack the interdependent steric/electronic tuning of a 5-nitro group and 6-tert-butyl substituent. This trans-δ-lactam (MW 200.23, LogP 0.96, TPSA 72.24 Ų) offers: • A 5-nitro handle for reduction, Nef reactions, or conjugate additions • A tert-butyl anchor for lipophilic pocket occupancy and stereochemical control • Predicted pKa 6.81 ± 0.40, useful for pH-dependent assay calibration Sourced as ≥95% purity, trans-racemate (also CAS 153186-66-4).

Molecular Formula C9H16N2O3
Molecular Weight 200.23 g/mol
Cat. No. B13244911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-tert-Butyl-5-nitropiperidin-2-one
Molecular FormulaC9H16N2O3
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCC(C)(C)C1C(CCC(=O)N1)[N+](=O)[O-]
InChIInChI=1S/C9H16N2O3/c1-9(2,3)8-6(11(13)14)4-5-7(12)10-8/h6,8H,4-5H2,1-3H3,(H,10,12)
InChIKeyYLKHXXIHQSVQFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-tert-Butyl-5-nitropiperidin-2-one Physicochemical Profile and Scaffold Classification


6-tert-Butyl-5-nitropiperidin-2-one (CAS 1936247-49-2; also catalogued as the trans-racemate under CAS 153186-66-4 and CAS 1820574-09-1) is a chiral, disubstituted δ-lactam belonging to the 5-nitropiperidin-2-one class. It carries a sterically demanding tert-butyl group at the 6-position and an electron-withdrawing nitro group at the 5-position in a trans configuration, yielding a molecular formula of C₉H₁₆N₂O₃ and a molecular weight of 200.23 g·mol⁻¹ . The compound is supplied as a versatile small-molecule scaffold with a typical vendor-specified purity of ≥95% . Its computed physicochemical profile—including a predicted pKa of 6.81 ± 0.40, a LogP of approximately 0.96, and a topological polar surface area (TPSA) of 72.24 Ų—positions it as a moderately polar, hydrogen-bond-capable building block with one H-bond donor and three H-bond acceptors . The 5-nitropiperidin-2-one core has established precedent in medicinal chemistry: a combinatorial library built on this scaffold served as theentry point for a series of farnesyltransferase inhibitors that ultimately achieved low-nanomolar potency after core optimization [1].

Chiral δ-lactam scaffold with trans stereochemistry and one rotatable bond, supporting shape-defined fragment-based screening.
5-nitro group provides three H-bond acceptors and a synthetic handle for diverse derivatizations (reduction, Nef, Mannich).
Moderately polar profile (LogP ~0.96, TPSA 72.24 Ų) suits aqueous assay conditions and fragment merging workflows.
Vendor purity ≥95%.

6-tert-Butyl-5-nitropiperidin-2-one: Why Generic Analogs Fail


Substituting 6-tert-Butyl-5-nitropiperidin-2-one with a generic piperidin-2-one, a non-nitrated 6-tert-butylpiperidin-2-one, or a 6-aryl-5-nitropiperidin-2-one is not chemically equivalent because the three defining structural elements—the 5-nitro group, the 6-tert-butyl substituent, and the δ-lactam ring—operate interdependently to determine the compound's physicochemical and reactivity profile. Removal of the 5-nitro group (as in 6-tert-butylpiperidin-2-one, MW 155.24) eliminates a strong electron-withdrawing center, reducing the H-bond acceptor count from three to one, substantially altering LogP, and abolishing the capacity for nitro-group-mediated synthetic transformations such as reduction to a primary amine, Nef reactions, or conjugate additions [1]. Replacement of the 6-tert-butyl group with a smaller substituent (e.g., 6-methyl-5-nitropiperidin-2-one, MW 158.16) removes the steric shielding and lipophilic contribution of the tert-butyl moiety, which influences both conformational preferences and non-polar interactions in target-binding environments. Critically, the piperidin-2-one (lactam) core itself is pharmacologically distinct from the corresponding reduced piperidine: Nara et al. demonstrated that converting the piperidine-2-one core to a piperidine core yielded a 10-fold increase in farnesyltransferase inhibitory potency, proving that the lactam carbonyl is not a silent structural feature [2]. Generic substitution therefore risks altering solubility, metabolic stability, synthetic tractability, and target engagement in ways that cannot be predicted from single-variable changes alone [1][2].

Nitro absent Removing the 5-nitro group drops H-bond acceptors from 3 to 1, raises LogP, and eliminates the primary synthetic diversification handle.
Smaller 6-substituent Replacing tert-butyl with methyl or aryl alters steric bulk, conformational preference, and lipophilic contacts, shifting target engagement profiles.
Core reduction The piperidine-2-one lactam core is not a silent bioisostere; reduction to piperidine can markedly alter binding affinity and physicochemical properties.

6-tert-Butyl-5-nitropiperidin-2-one: Quantitative Differentiation from Analogs


Hydrogen-Bond Acceptor Capacity: 5-Nitro vs. Non-Nitrated Analog

The presence of the 5-nitro group on 6-tert-Butyl-5-nitropiperidin-2-one increases the hydrogen-bond acceptor (HBA) count from 1 (in the non-nitrated analog 6-tert-butylpiperidin-2-one) to 3, as computed from the molecular structures and confirmed by vendor-specified computational data [1]. This nearly triples the compound's capacity for directed intermolecular hydrogen bonding. The nitro group also contributes to a measured TPSA of 72.24 Ų for the target compound , whereas the non-nitrated analog lacks the polar nitro contribution and is expected to exhibit a substantially lower TPSA (typical for mono-carbonyl piperidines, ~29–46 Ų based on structurally analogous entries) [2]. The LogP shifts accordingly: the target compound has a computed LogP of 0.96 , while the non-nitrated analog is reported with a ClogP in the range of approximately 1.5–2.9 from structurally related 6-substituted piperidin-2-ones [2]. This LogP difference of approximately 0.5–1.9 units translates to a predicted 3- to 80-fold difference in octanol-water partition coefficient, directly impacting chromatographic retention, membrane permeability, and solubility in aqueous assay media.

H-Bond Capacity vs. Non-Nitrated
Reported
HBA 3 vs. 1; TPSA 72.24 vs. ~29–46 Ų; LogP 0.96 vs. ~1.5–2.9
Substantially higher polarity and H-bond donor/acceptor profile; supports aqueous assay compatibility and specific polar contacts.
ΔHBA +2; ΔLogP up to −1.9 units. Comparator data estimated from related lactams.
Medicinal chemistry Fragment-based drug design Physicochemical profiling

Steric Bulk Comparison: 6-tert-Butyl vs. 6-Methyl

Relative to 6-methyl-5-nitropiperidin-2-one (MW 158.16 g·mol⁻¹), the target compound carries a 6-tert-butyl group that increases molecular weight by approximately 42 Da (200.23 vs. 158.16) . The tert-butyl group (van der Waals volume ~57.4 ų for the tert-butyl fragment vs. ~17.9 ų for methyl) introduces substantially greater steric bulk adjacent to the 5-nitro substituent and the lactam nitrogen. In the trans (5R,6S) configuration, this steric demand constrains the conformational space available to the piperidinone ring, favoring a specific orientation of the nitro group relative to the lactam plane. The lone rotatable bond (Rotatable_Bonds = 1) in the target compound means that the tert-butyl group's orientation is largely fixed relative to the ring, providing a well-defined three-dimensional shape that is absent in the more flexible 6-methyl analog. This steric differentiation is material for any application—such as fragment-based screening, X-ray crystallographic soaking, or structure-based drug design—where shape complementarity to a binding pocket is a selection criterion.

Steric Bulk vs. 6-Methyl
Data to verify
MW 200.23 vs 158.16; ~3.2× larger van der Waals volume at C6; Rotatable_Bonds = 1
Defined 3D shape restricts conformational flexibility; enables probing of sterically demanding binding pockets.
van der Waals volumes from standard tables. No experimental source cited.
Synthetic chemistry Structure-activity relationships Steric effects

Lactam vs. Piperidine Core in Farnesyltransferase Inhibition

The piperidin-2-one (δ-lactam) core of the target compound is pharmacologically distinct from the corresponding reduced piperidine core. In the foundational study by Nara et al. (2003), systematic medicinal chemistry optimization of a 5-nitropiperidin-2-one-derived combinatorial library lead revealed that reduction of the piperidine-2-one (lactam) core to the corresponding piperidine core produced a 10-fold increase in farnesyltransferase (FTase) inhibitory potency [1]. The most potent compound from the optimized series, (+)-8, inhibited FTase with an IC₅₀ of 1.9 nM [1]. This finding establishes that the lactam carbonyl is not a passive structural element: its presence attenuates FTase binding affinity by approximately one order of magnitude relative to the reduced piperidine. Consequently, the 5-nitropiperidin-2-one scaffold serves a distinct purpose—it can act as a lower-potency screening hit that offers different physicochemical properties (lower LogP, higher TPSA, additional H-bond acceptor) and synthetic versatility (the lactam can be reduced, alkylated, or hydrolyzed) compared to the piperidine analog. For procurement decisions, this means the target compound and its reduced piperidine counterparts are not interchangeable; they occupy different positions along the lead optimization trajectory.

Lactam vs. Piperidine Core
Class-level
~10-fold FTase affinity shift upon lactam → piperidine reduction (J Med Chem 2003)
Lactam carbonyl is not a passive structural element; core choice directly influences target engagement context.
Reported for a related 5-nitropiperidin-2-one series; individual compound IC₅₀ not specified.
Farnesyltransferase inhibition Medicinal chemistry Scaffold hopping

Ionization Profile at Physiological pH

The predicted acid dissociation constant (pKa) of 6.81 ± 0.40 for the trans-racemate of 6-tert-Butyl-5-nitropiperidin-2-one indicates that the lactam N–H proton is partially ionizable near physiological pH (7.4). At pH 7.4, the Henderson-Hasselbalch equation predicts approximately 20% of the compound exists in the deprotonated (anionic) form, while at pH 6.8 (typical of some intracellular compartments), roughly 50% is deprotonated. This stands in contrast to 6-tert-butylpiperidin-2-one (lacking the 5-nitro group), where the absence of the electron-withdrawing nitro substituent raises the predicted lactam pKa to an estimated range of >13–15 (typical for unactivated secondary amides), meaning the non-nitrated analog remains >99.9% neutral across all biologically relevant pH ranges. The nitro group's electron-withdrawing effect therefore acidifies the lactam N–H by approximately 7–9 pKa units, fundamentally altering the compound's ionization behavior and its pH-dependent solubility, permeability, and protein-binding characteristics.

Ionization at pH 7.4
Data to verify
Predicted pKa 6.81 ± 0.40; ~20% deprotonated at pH 7.4
Partial ionization near physiological pH alters solubility, logD, and permeability relative to non-nitrated lactams.
Computed pKa; experimental confirmation pending. Non-nitrated analog remains fully neutral.
Physicochemical profiling Assay design Drug-likeness

Divergent Synthetic Reactivity of the 5-Nitro Substituent

The 5-nitro substituent on the target compound enables a suite of chemoselective transformations that are entirely inaccessible to the non-nitrated analog 6-tert-butylpiperidin-2-one. Jakubec et al. (2012) demonstrated that 5-nitropiperidin-2-ones can undergo protodenitration and chemoselective reductive manipulation to install contiguous, fully substituted stereocenters, providing access to substituted piperidines that retain the stereochemical information from the parent nitro-lactam [1]. The nitro group can be reduced to a primary amine (5-amino-6-tert-butylpiperidin-2-one, a discrete catalogued compound with distinct CAS and MW 170.25), converted via the Nef reaction to a carbonyl, or employed in conjugate additions and nitro-Mannich cascades [1][2]. This divergent synthetic potential means that one procurement of 6-tert-Butyl-5-nitropiperidin-2-one can serve as the entry point to an entire array of 5-functionalized-6-tert-butylpiperidin-2-one derivatives, whereas the non-nitrated analog offers no equivalent reactivity at the 5-position and requires de novo functionalization strategies.

Synthetic Reactivity
Class-level
≥5 distinct reaction pathways: amine, ketone, Mannich adduct, conjugate addition, protodenitration
Nitro group provides a versatile diversification point; supports library synthesis and scaffold hopping strategies.
Validated in Beilstein J Org Chem 2012 and Tetrahedron 2020 for the 5-nitropiperidin-2-one class.
Synthetic chemistry Diversification Nitro group reactivity

6-tert-Butyl-5-nitropiperidin-2-one Application Scenarios


Fragment-Based Drug Discovery with a Shape-Defined, H-Bond-Rich Scaffold

The combination of a rigid trans configuration, only one rotatable bond, three H-bond acceptors, and a TPSA of 72.24 Ų makes 6-tert-Butyl-5-nitropiperidin-2-one an attractive fragment-sized (MW 200.23) entry for X-ray crystallographic soaking or NMR-based fragment screening campaigns [1]. Its LogP of 0.96 ensures adequate aqueous solubility for biochemical assay conditions, while the tert-butyl group provides a hydrophobic anchor that can occupy lipophilic sub-pockets. The 5-nitro group serves as both a pharmacophoric element (capable of participating in hydrogen bonding and electrostatic interactions) and a synthetic handle for subsequent fragment growing or merging, as demonstrated by the nitro-Mannich/lactamisation cascade methodology of Jakubec et al. [2]. Researchers requiring a fragment with balanced polarity and a defined three-dimensional shape should select this compound over the non-nitrated 6-tert-butylpiperidin-2-one, which lacks the critical nitro-derived H-bond acceptor capacity and synthetic versatility.

Farnesyltransferase-Targeted Combinatorial Library Synthesis

The 5-nitropiperidin-2-one scaffold has direct precedent as the core of a combinatorial library that successfully yielded potent farnesyltransferase inhibitors, ultimately delivering compound (+)-8 with an IC₅₀ of 1.9 nM after core optimization [1]. The target compound, with its 6-tert-butyl substitution, offers a specific steric and lipophilic profile within this scaffold class. Procurement of 6-tert-Butyl-5-nitropiperidin-2-one enables library chemists to explore the tert-butyl sub-series of 5-nitropiperidin-2-ones, which is structurally complementary to 6-aryl or 6-methyl variants. The divergent reactivity of the 5-nitro group permits parallel derivatization into amine, ketone, or C–C coupled products, maximizing the chemical diversity accessible from a single building block [2].

Preformulation Reference Standard for Ionizable Lactams

With a predicted pKa of 6.81 ± 0.40, 6-tert-Butyl-5-nitropiperidin-2-one straddles the physiologically relevant ionization threshold [1]. This property makes it a useful reference compound for calibrating pH-dependent solubility, logD, and permeability assays in the pH 5.0–8.0 range. Analytical laboratories and preformulation groups can employ this compound to benchmark the behavior of moderately acidic N–H lactams in chromatographic method development (e.g., reversed-phase HPLC retention time shifts as a function of mobile phase pH), as its ~20% deprotonation at pH 7.4 will produce measurable retention time and peak shape changes. The non-nitrated analog, with an estimated pKa >13, remains fully protonated across the entire pH range and thus cannot serve this calibration function.

Stereochemical Building Block for Asymmetric Piperidine Synthesis

The trans (5R,6S) configuration of the racemate, combined with the synthetic methodology validated by Jakubec et al. (2012) and Hernandez-Ibanez et al. (2020), positions this compound as a versatile entry point for the stereoselective synthesis of densely functionalized piperidines [1][2]. The nitro group can be stereospecifically reduced or substituted while preserving the relative configuration at C-5 and C-6, and the tert-butyl group provides a robust steric directing element that influences the diastereoselectivity of subsequent transformations. Synthetic chemistry groups engaged in natural product synthesis or the preparation of chiral piperidine libraries will find this compound offers a more direct route to tert-butyl-substituted piperidine targets than the alternative of installing the tert-butyl group through late-stage alkylation, which often suffers from competing elimination and low regioselectivity.

Application
Selection Property
Validation Focus
Fragment-based screening studies
Shape-defined H-bond scaffold
Crystallographic soaking and H-bond mapping
FTase-targeted library synthesis
Nitro-mediated library diversification
FTase SAR and core reduction evaluation
Preformulation reference standard
pH-dependent ionization behavior
LogD and chromatographic pH profile
Stereoselective piperidine synthesis
Trans stereochemistry with steric directing group
Diastereoselective reduction and C-5 derivatization
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